2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide
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Overview
Description
2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a methanesulfonyl group, a methyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a thiophene-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methanesulfonyl-5-methyl-N-[2-(thiophen-2-yl)ethyl]pyrimidine-4-carboxamide
- 2-methanesulfonyl-5-methyl-N-[2-(furan-3-yl)ethyl]pyrimidine-4-carboxamide
- 2-methanesulfonyl-5-methyl-N-[2-(pyridin-3-yl)ethyl]pyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, 2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it particularly valuable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-methyl-2-methylsulfonyl-N-(2-thiophen-3-ylethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9-7-15-13(21(2,18)19)16-11(9)12(17)14-5-3-10-4-6-20-8-10/h4,6-8H,3,5H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYWRORURQSAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NCCC2=CSC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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